(Sar1,ile7)-angiotensin iii
Description
Properties
CAS No. |
116331-58-9 |
|---|---|
Molecular Formula |
C42H65N9O11 |
Molecular Weight |
812 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C40H61N9O9/c1-8-23(5)33(47-35(52)28(17-25-12-14-27(50)15-13-25)44-37(54)32(22(3)4)46-31(51)20-41-7)38(55)45-29(18-26-19-42-21-43-26)39(56)49-16-10-11-30(49)36(53)48-34(40(57)58)24(6)9-2/h12-15,19,21-24,28-30,32-34,41,50H,8-11,16-18,20H2,1-7H3,(H,42,43)(H,44,54)(H,45,55)(H,46,51)(H,47,52)(H,48,53)(H,57,58)/t23-,24-,28-,29-,30-,32-,33-,34-/m0/s1 |
InChI Key |
CWYSINAKYPWESJ-KCPCHNEOSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)CNC |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)CNC |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)CNC |
sequence |
GVYIHPI |
Synonyms |
1-Sar-7-Ile-AIII 1-Sar-7-Ile-angiotensin III 1-sarcosyl-7-isoleucine angiotensin III angiotensin III, Sar(1)-Ile(7)- angiotensin III, sarcosyl(1)-isoleucine(7)- |
Origin of Product |
United States |
Synthesis and Structural Considerations of Sar1,ile7 Angiotensin Iii Analogues
Peptide Synthesis Methodologies for Angiotensin Analogues
The creation of angiotensin analogues like (Sar1,Ile7)-angiotensin III relies on established and versatile chemical methods capable of precisely assembling amino acid sequences.
Solid-Phase Peptide Synthesis (SPPS) is the predominant methodology for producing angiotensin analogues. nih.govcdnsciencepub.comcdnsciencepub.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. cdnsciencepub.comresearchgate.net The process begins with the C-terminal amino acid anchored to the resin, and subsequent amino acids are added sequentially. Each addition cycle involves deprotection of the N-terminal amino group of the resin-bound peptide, followed by coupling with the next protected amino acid.
A common approach utilizes the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy on a Wang resin. researchgate.net After the full peptide sequence is assembled, the completed analogue is cleaved from the resin support. For instance, a 95% solution of trifluoroacetic acid (TFA) in the presence of scavengers like EDT (ethanedithiol) can be used to release the free peptide. researchgate.net Following cleavage, the crude peptide undergoes purification, typically through methods like (carboxymethyl)cellulose chromatography and reversed-phase high-performance liquid chromatography (HPLC), to ensure the homogeneity and purity of the final product. nih.govcdnsciencepub.com The identity of the synthesized peptide is then confirmed through techniques such as amino acid analysis and mass spectrometry. future4200.com
The synthesis of this compound involves the specific incorporation of two non-canonical amino acids: sarcosine (B1681465) (Sar) at position 1 and the substitution of the native phenylalanine with isoleucine (Ile) at the C-terminus (position 7 of angiotensin III, equivalent to position 8 of angiotensin II). nih.govmdpi.com Within the framework of SPPS, this is achieved by introducing the appropriately protected amino acid derivatives (e.g., Fmoc-Sar-OH and Fmoc-Ile-OH) at the corresponding cycles of the synthesis. researchgate.net The solid-phase method has proven robust for creating a vast library of angiotensin analogues with various substitutions, demonstrating its flexibility in accommodating non-standard residues to explore structure-activity relationships. cdnsciencepub.comresearchgate.net
Structure-Activity Relationship (SAR) of Angiotensin III Analogues
The biological activity of angiotensin analogues is intimately linked to their primary sequence and three-dimensional structure. Substitutions at key positions, as seen in this compound, can profoundly alter receptor binding, signaling, and metabolic stability.
The substitution of the N-terminal residue with sarcosine is a well-established strategy in angiotensin peptide design. This modification generally increases the potency of angiotensin analogues, whether they are agonists, competitive antagonists, or inverse agonists. mdpi.com For example, the sarcosine-containing analogue [Sar1, Phe8]AII shows a significantly increased potency for inhibiting adenylate cyclase compared to angiotensin II. nih.gov The presence of sarcosine at position 1 is often found in analogues that exhibit noncompetitive antagonism. ahajournals.org
One of the primary benefits of this substitution is enhanced metabolic stability. nih.gov The N-methylated backbone at the sarcosine residue confers resistance to degradation by aminopeptidases, thereby increasing the in-vivo half-life of the peptide. nih.gov However, this modification can also alter the functional profile. In some angiotensin II analogues, replacing the N-terminal aspartic acid with sarcosine was found to increase vasoconstrictor activity, which can reduce cardiac selectivity. ahajournals.orgahajournals.org
| Analogue | Modification | Observed Effect | Reference |
|---|---|---|---|
| [Sar1, Phe8]AII | Sarcosine at position 1 | Increased potency of adenylate cyclase inhibition (Ki = 0.12 nM) vs. AII (Ki = 3 nM) | nih.gov |
| Sarcosine-substituted Ang II Analogues | Sarcosine at position 1 | Increased vasoconstrictor activity, diminished cardiac selectivity | ahajournals.orgahajournals.org |
| Sarile | Sarcosine at position 1 | Improves metabolic stability in vivo | nih.gov |
The amino acid at the C-terminus (position 8 in angiotensin II, position 7 in angiotensin III) is a critical determinant of agonist versus antagonist activity. The native residue, phenylalanine, is essential for the classical agonistic and pressor effects of angiotensin II. mdpi.comnih.gov Replacing this aromatic residue with an aliphatic one, such as isoleucine, leads to the development of antagonists. mdpi.com
Specifically, the analogue [Sar1, Ile7]angiotensin III acts as a selective antagonist for the pressor effects of angiotensin III (ANG III). nih.gov In studies on conscious rats, this compound significantly shifted the dose-response curve for ANG III to the right, indicating antagonism, but had no significant effect on the pressor response to angiotensin II (ANG II). nih.gov This finding suggests that [Sar1, Ile7]ANG III is a selective antagonist at a subclass of angiotensin receptors that are preferentially activated by ANG III in the vasculature. nih.gov The substitution of phenylalanine with isoleucine moderately reduces the G-protein-mediated signaling typically associated with agonism. nih.gov
| Analogue | Substitution | Activity | Key Finding | Reference |
|---|---|---|---|---|
| [Sar1,Ile7]ANG III | Phe → Ile at position 7 (of ANG III) | Selective Antagonist | Antagonizes pressor response of ANG III but not ANG II | nih.gov |
| Sarilesin ([Sar1,Ile8]ANG II) | Phe → Ile at position 8 (of ANG II) | Antagonist | Replacement of aromatic Phe8 with aliphatic Ile8 results in an antagonist | mdpi.com |
| Ile8-substituted ANG II | Phe → Ile at position 8 (of ANG II) | Reduced Agonism | Moderately reduces G-protein-mediated activation | nih.gov |
The biological function of angiotensin analogues is dictated by the three-dimensional shape, or conformation, they adopt when binding to a receptor. Conformational analysis of various analogues has revealed that angiotensin peptides are flexible molecules that can exist in an equilibrium of different folded structures. plos.org
Studies using techniques like Nuclear Magnetic Resonance (NMR) and circular dichroism (CD) have provided insights into the bioactive conformation. plos.orgnih.govpnas.org Research on cyclic angiotensin analogues suggests that the receptor-bound conformation involves a specific spatial arrangement of the aromatic side chains (Tyr4, His6) and the C-terminal carboxyl group. nih.gov These cyclic analogues have been used to propose that the bioactive form may contain a turn structure, such as a gamma-turn, in the peptide backbone, while disfavoring structures like a beta-turn or an alpha-helix in the core region. nih.gov It is believed that for an antagonist to be potent, its backbone and side-chain structure should closely mimic that of the native hormone, allowing it to effectively recognize and bind to the receptor. pnas.org The residue at position 5 (isoleucine in the native peptide) appears to have a significant influence on aligning the central residues of angiotensin II and its potent analogues into a bioactive conformation. pnas.org
Design Principles for Selective Angiotensin Receptor Ligands
The design of selective ligands for angiotensin receptors is a cornerstone of cardiovascular pharmacology and research. The renin-angiotensin system (RAS) features multiple receptor subtypes, primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors, which often mediate opposing physiological effects. nih.gov Furthermore, evidence suggests the existence of distinct binding sites or subclasses of receptors for angiotensin metabolites like Angiotensin III (ANG III). nih.gov Therefore, creating ligands that can selectively interact with one receptor type over others is crucial for developing targeted therapeutics with improved efficacy and for creating precise tools to unravel the complex signaling pathways of the RAS. nih.govfrontiersin.org Initial drug discovery efforts focused on peptide-based molecules derived from angiotensin itself, which provided invaluable knowledge of structure-activity relationships (SAR) before progressing to non-peptide antagonists. nih.gov
Rational Design Strategies for Angiotensin Antagonists
Rational design is a targeted approach to drug discovery that utilizes the knowledge of a biological target's structure and the structure-activity relationships of its ligands to create more potent and selective compounds. nih.gov This contrasts with random screening and has been successfully applied to the development of angiotensin antagonists.
Strategies have evolved from simple peptide modifications to the creation of complex non-peptide molecules that mimic the essential binding features of the native hormone. nih.gov A key principle has been the modification of the C-terminus of Angiotensin II (Ang II), which is critical for receptor binding and activation. nih.gov
Key Rational Design Approaches:
Amino Acid Substitution: One of the earliest and most effective strategies involves the substitution of key amino acids within the angiotensin peptide sequence. A pivotal modification is the replacement of the aromatic amino acid Phenylalanine at position 8 (Phe⁸) with an aliphatic residue such as Isoleucine (Ile). mdpi.com This single substitution is often sufficient to convert the peptide from an agonist (a molecule that activates the receptor) to an antagonist (a molecule that blocks the receptor). mdpi.com
N-Terminal Modification: Modifications at the N-terminus of the peptide are crucial for enhancing antagonist potency and duration of action. The substitution of the first amino acid, Aspartic acid (Asp¹), with Sarcosine (Sar) is a classic example. ahajournals.org This modification protects the peptide from degradation by aminopeptidases, as discussed further in the following section. ahajournals.org
Achieving Ligand-Specific Selectivity: Rational design can be used to create highly selective antagonists that can distinguish between receptors for different, but related, endogenous ligands. The compound This compound is a prime example of this strategy. Research in conscious rats has shown that this analogue selectively antagonizes the pressor (blood pressure-raising) effects of Angiotensin III. nih.gov In these studies, this compound significantly shifted the dose-response curve for ANG III to the right, indicating competitive antagonism, but had no significant effect on the dose-response curve for ANG II. nih.gov This contrasts with its parent compound, [Ile7]ANG III, which antagonizes the receptors for both ANG II and ANG III. nih.gov This finding supports the existence of a specific subclass of vascular receptors activated by ANG III and demonstrates a design strategy to selectively target them. nih.govnih.gov
Pharmacophore Mimicry: A major leap in angiotensin antagonist design was the transition from peptide-based molecules to small, orally active non-peptide antagonists, known as "sartans". nih.gov This was achieved by identifying the essential three-dimensional arrangement of chemical groups (the pharmacophore) in Angiotensin II responsible for receptor binding and then designing organic molecules to mimic it. nih.govresearchgate.net Analysis of AT1 receptor antagonists reveals common structural features derived from this strategy, including an acidic group (like a tetrazole or carboxylic acid) that mimics the C-terminal carboxylate of Ang II, a hydrophobic alkyl chain, and aromatic segments, often a biphenyl (B1667301) system, that mimic the side chains of key amino acids. biointerfaceresearch.com
The table below summarizes the characteristics of this compound and related compounds, illustrating the effects of specific modifications.
| Compound Name | Sequence/Structure | Key Modification(s) | Primary Activity | Receptor Selectivity |
| Angiotensin II | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | Native Peptide | Agonist | Binds to AT1 and AT2 |
| Angiotensin III | Arg-Val-Tyr-Ile-His-Pro-Phe | Lacks Asp¹ | Agonist | Potent at adrenal cortex; less potent pressor than Ang II ahajournals.orgnih.gov |
| [Ile7]Angiotensin III | Arg-Val-Tyr-Ile-His-Pro-Ile | Phe⁸ → Ile⁸ (in ANG III backbone) | Antagonist | Antagonizes both Ang II and Ang III receptors nih.gov |
| This compound | Sar-Arg-Val-Tyr-Ile-His-Pro-Ile | Asp¹ → Sar¹ & Phe⁸ → Ile⁸ (in ANG II backbone) | Antagonist | Selective antagonist of Ang III vascular receptors nih.gov |
Receptor Pharmacology and Binding Dynamics of Sar1,ile7 Angiotensin Iii
Characterization of Angiotensin Receptor Subtypes Involved in Angiotensin III Actions
The physiological effects of angiotensins are mediated by specific cell surface receptors. The characterization of these receptors is crucial to understanding the nuanced roles of different angiotensin peptides.
AT1 and AT2 Receptor Systems and their Ligand Preferences
The two major, well-characterized angiotensin receptor subtypes are the angiotensin type 1 (AT1) and type 2 (AT2) receptors, both of which are G-protein coupled receptors. nih.gov These receptors are known to bind angiotensin II and angiotensin III with high, nanomolar affinity. nih.gov
The AT1 receptor is responsible for the majority of the well-known physiological effects of angiotensin II, including vasoconstriction, aldosterone (B195564) release, and regulation of body water balance. nih.govnih.govportlandpress.com Binding studies have shown that both angiotensin II and angiotensin III have a high affinity for the AT1 receptor. nih.govresearchgate.net The substitution of the N-terminal residue with sarcosine (B1681465), as seen in analogues like [Sar1]-angiotensin II, can enhance the binding affinity for the AT1 receptor. nih.gov
The AT2 receptor, while sharing approximately 34% amino acid sequence homology with the AT1 receptor, often mediates effects that counterbalance those of the AT1 receptor, such as vasodilation and anti-proliferative responses. nih.govbiorxiv.org Both angiotensin II and angiotensin III bind to the AT2 receptor. nih.govnih.gov Notably, some shorter angiotensin peptides, including angiotensin III, exhibit a degree of selectivity for the AT2 receptor over the AT1 receptor. nih.govresearchgate.net
Beyond the classical AT1 and AT2 receptors, other binding sites for angiotensin peptides have been identified. nih.gov The AT4 receptor, for instance, is activated by angiotensin IV and is implicated in functions like memory and regulation of blood flow. nih.govnih.govnih.gov Another receptor, the Mas receptor, is considered a target for angiotensin-(1-7). nih.govnih.govphoenixbiotech.net
Evidence for Distinct Angiotensin III-Specific Receptor Sites
There is accumulating evidence to suggest the existence of a subclass of angiotensin receptors that are specifically activated by angiotensin III. nih.gov Studies using the analogue (Sar1,Ile7)-angiotensin III have shown that it can selectively antagonize the pressor effects of angiotensin III without affecting the response to angiotensin II. nih.gov This selective antagonism strongly supports the hypothesis of a distinct binding site or receptor subtype for which angiotensin III is the preferential ligand. nih.gov Further research has indicated that intrarenal angiotensin III is the predominant agonist for AT2 receptors in the proximal tubule, mediating a natriuretic response. ahajournals.orgahajournals.org
Binding Affinity and Selectivity of this compound Analogues
The binding characteristics of angiotensin analogues provide valuable insights into receptor structure and function. The affinity and selectivity of these compounds are determined through various experimental assays.
Competitive Binding Studies with Endogenous Angiotensins
Competitive binding assays are a fundamental tool for characterizing receptor-ligand interactions. In these studies, a radiolabeled ligand is used to bind to the receptor, and various unlabeled compounds (competitors) are added to measure their ability to displace the radiolabeled ligand.
Studies have demonstrated that in the presence of this compound, the dose-response curve for angiotensin III is significantly shifted to the right, indicating competitive antagonism. nih.gov However, the dose-response curve for angiotensin II remains unaffected, highlighting the selectivity of this compound for the angiotensin III receptor system. nih.gov In contrast, another analogue, (Ile7)-angiotensin III, displaces both angiotensin II and angiotensin III, suggesting it antagonizes both receptor types. nih.gov
The table below summarizes the competitive binding characteristics of these analogues.
| Analogue | Effect on Angiotensin II Response | Effect on Angiotensin III Response | Receptor Selectivity |
| This compound | No significant displacement | Significant rightward shift (antagonism) | Selective for Angiotensin III receptors |
| (Ile7)-Angiotensin III | Significant rightward shift (antagonism) | Significant rightward shift (antagonism) | Non-selective (antagonizes both Ang II and Ang III receptors) |
Determination of Dissociation Constants (KB values) in Various Tissues
The dissociation constant (KB) is a measure of the affinity of a ligand for a receptor. A lower KB value indicates a higher binding affinity. These values are determined through radioligand binding studies in various tissue preparations.
While specific KB values for this compound are not detailed in the provided search results, the affinity of related compounds has been established. For example, binding studies using transfected HEK-293 cells showed that angiotensin II and angiotensin III have high affinity for both AT1 and AT2 receptors. nih.gov Another analogue, [Sar1,Ile8]AngII, also demonstrates high affinity for these receptors. nih.gov The affinity of angiotensin peptides can vary between tissues due to differences in receptor density and subtype expression.
Influence of Receptor Environment and Dithiothreitol Sensitivity on Binding
The binding of angiotensin ligands to their receptors can be influenced by the biochemical environment, including the presence of reducing agents like dithiothreitol (DTT). DTT is known to reduce disulfide bonds, which can alter protein conformation and, consequently, ligand binding.
Research has shown that DTT can differentially affect angiotensin receptor subtypes. It has been found to reduce ligand binding to AT1 receptors while enhancing binding to AT2 receptors in the brain. nih.gov This differential sensitivity provides a biochemical method to distinguish between the two receptor subtypes. nih.gov The inhibitory effect of DTT on AT1 receptor-mediated contractions has also been demonstrated in vascular tissues like the rat portal vein and rabbit aorta. nih.gov The specific receptor environment, including the presence of allosteric modulators and interacting proteins, can also influence the binding affinity and functional selectivity of ligands. semanticscholar.orgresearchgate.net
Mechanisms of Receptor Antagonism by this compound
This compound exhibits a distinct profile of receptor antagonism, enabling researchers to differentiate the physiological effects mediated by various angiotensin peptides.
Selective Antagonism of Angiotensin III Receptors in Vascular Smooth Muscle
A key characteristic of this compound is its selective antagonism of angiotensin III (Ang III) receptors within vascular smooth muscle. In vivo studies have demonstrated that this compound effectively blocks the pressor effects of Ang III without significantly affecting the pressor responses to angiotensin II (Ang II) nih.gov. This selectivity suggests the existence of a subclass of angiotensin receptors that are specifically activated by Ang III in the vasculature, a hypothesis supported by the differential antagonistic effects of this compound nih.gov.
Characterization of Antagonist Behavior through Concentration-Response Curve Analysis
Differentiation of Angiotensin II and Angiotensin III Receptor Antagonism
The selective action of this compound provides a clear distinction between the receptor-mediated effects of Ang II and Ang III. While it effectively antagonizes the vascular actions of Ang III, it does not alter the pressor response to Ang II nih.gov. This contrasts with other angiotensin analogues, such as [Ile7]ANG III, which antagonize both Ang II and Ang III receptors nih.gov. This differential antagonism underscores the utility of this compound as a pharmacological tool to isolate and study the specific physiological roles of Ang III.
Utility of this compound Analogues in Distinguishing Angiotensin Receptor Subtypes
While research specifically detailing the use of various analogues of this compound to distinguish between angiotensin receptor subtypes is limited, the principle of using structurally related peptide analogues is well-established in pharmacology. Modifications to the peptide backbone or side chains of angiotensin antagonists can alter their binding affinity and selectivity for different receptor subtypes, such as AT1 and AT2. This approach allows for a finer dissection of the roles of various receptors in mediating the diverse effects of the renin-angiotensin system.
Molecular Mechanisms of G Protein-Coupled Receptor (GPCR) Interaction
Angiotensin receptors are members of the G protein-coupled receptor (GPCR) superfamily. The binding of ligands to these receptors initiates a cascade of intracellular signaling events.
Receptor Internalization and Down-Regulation Processes
Current scientific literature lacks specific research detailing the receptor internalization and down-regulation processes initiated by the binding of this compound to its target receptors. While the broader field of angiotensin receptor pharmacology has established that agonist binding typically induces receptor endocytosis as a mechanism for signal attenuation, specific studies on this particular analog are not available.
The process of receptor internalization for G protein-coupled receptors (GPCRs), such as the angiotensin receptors, generally involves the phosphorylation of the intracellular domains of the receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestins, which then target the receptor to clathrin-coated pits for endocytosis. Following internalization, the receptor can either be recycled back to the cell membrane or targeted for lysosomal degradation, leading to receptor down-regulation.
Studies on other sarcosine-substituted angiotensin analogs, such as [Sar1,Ile8]-Angiotensin II, have demonstrated that they can induce internalization of the AT1 receptor. This suggests that analogs with a sarcosine substitution at position 1 are capable of initiating the cellular machinery responsible for receptor trafficking. However, without direct experimental evidence for this compound, it is not possible to confirm that it follows a similar pathway or to provide any quantitative data on the kinetics or extent of internalization and down-regulation.
Further research is required to elucidate the specific molecular interactions and cellular consequences of this compound binding, particularly concerning the dynamics of receptor internalization and its long-term effects on receptor density at the cell surface.
Enzymatic Stability and Metabolic Pathways of Sar1,ile7 Angiotensin Iii Analogues
Susceptibility to Peptidases within the Renin-Angiotensin System
The metabolism of angiotensin peptides is a complex process involving several enzymes that can either activate or inactivate these signaling molecules. The stability of analogues like (Sar1,Ile7)-angiotensin III is largely dependent on modifications that protect them from these enzymatic actions.
Aminopeptidase (B13392206) A (APA), a membrane-bound zinc metallopeptidase, plays a crucial role in the renin-angiotensin system by converting angiotensin II (Ang II) to angiotensin III (Ang III) nih.govahajournals.orgjpp.krakow.pl. This conversion involves the cleavage of the N-terminal aspartic acid residue from Ang II mdpi.com. This enzymatic step is not merely a degradation pathway but rather a metabolic activation step in certain contexts, as Ang III itself is a biologically active peptide with its own spectrum of effects ahajournals.orgjpp.krakow.pl. The formation of Ang III from Ang II is a key metabolic event within the RAS cascade jpp.krakow.pl. In the kidney, for instance, Ang II is metabolized to Ang III by APA, and this conversion is considered critical for certain physiological responses nih.govahajournals.org.
Impact of Peptidase Inhibitors on Angiotensin III Analogue Potency
The use of peptidase inhibitors has been instrumental in elucidating the metabolic pathways of angiotensin analogues and in understanding their true pharmacological potency. By preventing the degradation of these peptides, inhibitors can significantly enhance their observed effects.
The pharmacological potency of angiotensin III analogues can be significantly increased in the presence of aminopeptidase inhibitors. For instance, in studies using rabbit aortic strip preparations, the potency of Ile7-A III, a close analogue of this compound, was increased approximately 13-fold in the presence of the aminopeptidase-A and -M inhibitor, amastatin (B1665947) nih.gov. This enhancement highlights the substantial impact of enzymatic degradation on the apparent activity of these peptides. The use of such inhibitors helps to unmask the intrinsic potency of the analogues by preventing their rapid breakdown nih.gov. Other peptidase inhibitors, such as JMV-390, a potent inhibitor of dipeptidyl peptidase 3 (DPP 3), have been shown to prevent the degradation of other angiotensin peptides like angiotensin-(1–7), suggesting the potential for various classes of peptidase inhibitors to modulate the activity of different angiotensin analogues nih.govmdpi.com.
| Peptidase Inhibitor | Analogue | Fold Increase in Potency | Reference |
| Amastatin | Ile7-Angiotensin III | ~13 | nih.gov |
The significant impact of peptidases on the stability of angiotensin analogues has important implications for both in vitro and in vivo research. In vitro studies aiming to determine the potency and receptor subtype selectivity of peptide agonists and antagonists can be profoundly affected by endogenous peptidase activity in tissue preparations nih.gov. The inclusion of a suitable aminopeptidase inhibitor is therefore recommended to obtain more accurate estimates of a peptide's pharmacological parameters nih.gov.
For in vivo studies, the metabolic stability conferred by modifications like the Sar1 substitution is crucial for observing a biological effect nih.gov. A study utilizing this compound in conscious rats demonstrated its activity as a selective antagonist of the pressor effects of angiotensin III, underscoring that sufficient stability was achieved to observe a systemic effect nih.gov. The use of metabolically stabilized analogues is often a prerequisite for their evaluation in whole-animal models, as rapid degradation would otherwise preclude the ability to study their physiological roles researchgate.netnih.gov.
Tissue-Specific Metabolism of Angiotensin Peptides and Analogues
The metabolism of angiotensin peptides is not uniform throughout the body; rather, it exhibits significant tissue-specific variations. This is due to the differential expression and activity of various peptidases in different organs and tissues nih.govnih.gov. For example, major differences in the profiles of angiotensin peptides are observed between plasma and the kidney, with the aminopeptidase A/angiotensin III pathway being dominant in the metabolism of angiotensin II in the kidney nih.gov.
Within the kidney itself, there can be regional differences in metabolism. For instance, angiotensin-(1–7) is a primary metabolite of Ang II in the renal cortex, whereas Ang III is the major metabolite in the medulla. Similarly, in the heart, both Ang III and angiotensin-(1–7) are products of Ang II metabolism. This tissue-specific processing of angiotensin peptides suggests that the biological effects of analogues like this compound could also vary depending on the local enzymatic milieu of a particular tissue nih.gov. The presence of a complete renin-angiotensin system in various tissues, including the lungs, allows for local production and metabolism of angiotensin peptides, which can have autocrine and paracrine effects nih.gov.
Degradation Profiles in Renal and Mesenteric Vasculature
Detailed enzymatic degradation profiles for the specific analogue this compound in the renal and mesenteric vasculature are not extensively documented in the currently available scientific literature. However, insights can be drawn from the metabolic processes of the parent compound, Angiotensin III, in these vascular beds.
The renin-angiotensin system (RAS) is functionally active within the mesenteric vasculature, where local conversion of angiotensin peptides occurs. nih.gov Studies in canine models have shown that [des-Asp1]angiotensin I is converted to Angiotensin III in the mesenteric vasculature, and the vasoconstrictor effects of this conversion can be attenuated by an Angiotensin III antagonist, [Ile7]angiotensin III. nih.gov This indicates the presence of enzymes capable of processing angiotensin peptides in this vascular bed. The primary enzymes responsible for Angiotensin III degradation in other tissues are aminopeptidases, which cleave the N-terminal arginine to form Angiotensin IV. It is plausible that similar enzymatic pathways exist in the mesenteric and renal vasculature, though the specific contribution of each enzyme system to the degradation of Angiotensin III and its analogues in these tissues requires further investigation.
In the renal vasculature, the renin-angiotensin system plays a crucial role in regulating blood flow and glomerular filtration. nih.govnih.gov The kidney is a site of significant angiotensin metabolism, with various peptidases present in the renal tissue. nih.gov While specific data on this compound is scarce, the kidney is known to metabolize Angiotensin II to Angiotensin III. nih.gov It is therefore expected that the renal vasculature possesses the enzymatic machinery, such as aminopeptidases, to further degrade Angiotensin III. The substitution of the N-terminal arginine with sarcosine (B1681465) in this compound is designed to confer resistance to aminopeptidase action, which would likely result in a longer half-life of this analogue within the renal and mesenteric circulation compared to native Angiotensin III.
Intra-Adrenal Metabolism of Angiotensin II to Angiotensin III
The adrenal gland is a key target for angiotensin peptides, where they stimulate the synthesis and secretion of aldosterone (B195564). Significant intra-adrenal metabolism of Angiotensin II (Ang II) to Angiotensin III (Ang III) occurs, playing a crucial role in the local regulation of adrenal function.
Liquid chromatography-mass spectrometry analysis has identified Ang III as a primary metabolite of Ang II in bovine adrenal zona glomerulosa (ZG) cells. nih.gov This conversion is catalyzed by aminopeptidases that cleave the N-terminal aspartic acid residue from Ang II. youtube.com Specifically, aspartyl and leucyl aminopeptidases have been identified as the primary peptidases expressed in ZG cells responsible for this conversion. nih.gov
Interestingly, the metabolic conversion of Ang II to Ang III is obligatory for ZG cell-mediated relaxations of adrenal cortical arteries. nih.gov Inhibition of aminopeptidases attenuates these vasorelaxation responses to Ang II, while the relaxations induced by Ang III persist. nih.gov In contrast, this metabolic step is not required for the primary steroidogenic effect of Ang II, as both Ang II and Ang III are equipotent in stimulating aldosterone secretion from ZG cells. nih.gov Aminopeptidase inhibition does not affect Ang II-stimulated aldosterone production. nih.gov
The table below summarizes the key enzymes involved in the intra-adrenal conversion of Angiotensin II to Angiotensin III and their observed effects.
| Enzyme | Action | Effect on Adrenal Vasculature | Effect on Aldosterone Secretion |
| Aspartyl Aminopeptidase | Cleaves Aspartic Acid from Angiotensin II | Required for Angiotensin II-induced vasorelaxation | Not required |
| Leucyl Aminopeptidase | Cleaves Aspartic Acid from Angiotensin II | Required for Angiotensin II-induced vasorelaxation | Not required |
Central Nervous System Metabolism of Angiotensin III
The brain possesses an independent renin-angiotensin system that is involved in the central regulation of blood pressure and fluid homeostasis. mdpi.comnih.govmdpi.com Within the central nervous system (CNS), Angiotensin II is readily converted to Angiotensin III, which is now considered a major effector peptide of the brain RAS. nih.govnih.gov
The metabolism of angiotensin peptides in the brain is carried out by specific aminopeptidases. Aminopeptidase A (APA) is responsible for the conversion of Angiotensin II to Angiotensin III by cleaving the N-terminal aspartate. nih.govnih.gov Subsequently, Angiotensin III is metabolized by Aminopeptidase N (APN), which removes the N-terminal arginine to form Angiotensin IV. nih.govnih.gov
The physiological significance of this metabolic pathway is profound. Studies using selective inhibitors have demonstrated that the conversion of Ang II to Ang III is a prerequisite for the pressor effects of centrally administered Ang II. nih.gov Inhibition of APA blocks the formation of Ang III and consequently prevents the rise in blood pressure induced by Ang II. nih.gov Furthermore, inhibition of APN, which prevents the degradation of Ang III, leads to an increase in blood pressure, highlighting the tonic stimulatory role of endogenous Ang III in the central control of cardiovascular function. nih.gov For instance, the APN inhibitor EC27 was found to increase the half-life of [3H]Ang III by 2.3-fold in vivo. nih.gov
This metabolic cascade underscores the importance of Angiotensin III as a key neuromodulator in the brain. The table below outlines the primary enzymes involved in the CNS metabolism of Angiotensin III.
| Enzyme | Action | Functional Consequence of Inhibition |
| Aminopeptidase A (APA) | Converts Angiotensin II to Angiotensin III | Blocks the pressor effect of Angiotensin II; reduces blood pressure when administered centrally. nih.gov |
| Aminopeptidase N (APN) | Converts Angiotensin III to Angiotensin IV | Increases endogenous Angiotensin III levels, leading to an increase in blood pressure. nih.gov |
Cellular and Tissue Specific Mechanisms of Action of Sar1,ile7 Angiotensin Iii
Effects on Vascular Smooth Muscle Function
The analogue (Sar1,Ile7)-angiotensin III demonstrates significant and selective effects on the function of vascular smooth muscle. Its actions are primarily characterized by its ability to antagonize the physiological responses induced by angiotensin III, while having minimal impact on those prompted by angiotensin II. This selectivity suggests the existence of distinct receptor subtypes or conformations within the vascular smooth muscle that are preferentially activated by angiotensin III.
This compound has been identified as a selective antagonist of the pressor effects of angiotensin III in the vasculature nih.gov. In studies conducted on conscious rats, the administration of this compound resulted in a significant shift to the right of the dose-mean arterial pressure (MAP) response curve for angiotensin III nih.gov. This indicates that a higher concentration of angiotensin III was required to elicit the same pressor response in the presence of the antagonist. Crucially, the dose-MAP response curve for angiotensin II remained unaffected, highlighting the antagonist's selectivity for angiotensin III-mediated effects nih.gov. This specific antagonism supports the hypothesis of a subclass of angiotensin receptors within the vascular smooth muscle that is preferentially activated by Angiotensin III nih.gov.
In contrast, other analogues such as [Ile7]Angiotensin III were found to antagonize the pressor responses of both angiotensin II and angiotensin III, demonstrating a lack of selectivity nih.gov.
Table 1: Antagonistic Effect of this compound on Pressor Responses
| Agonist | Antagonist | Effect on Dose-MAP Response Curve | Selectivity |
|---|---|---|---|
| Angiotensin III | This compound | Significant displacement to the right nih.gov | Selective for Angiotensin III nih.gov |
| Angiotensin II | This compound | No significant displacement nih.gov | Selective for Angiotensin III nih.gov |
| Angiotensin III | [Ile7]Angiotensin III | Significant displacement to the right nih.gov | Non-selective |
| Angiotensin II | [Ile7]Angiotensin III | Significant displacement to the right nih.gov | Non-selective |
The adrenal vasculature exhibits unique responses to angiotensin peptides. In pre-constricted adrenal arteries, angiotensin II and angiotensin III have been shown to cause vasorelaxation at picomolar concentrations nih.govresearchgate.net. Research indicates that the endothelial metabolism of angiotensin II to angiotensin III is a key process that augments this vasorelaxation response in adrenal cortical arteries nih.govresearchgate.net. Angiotensin III was found to be equipotent to angiotensin II in producing this relaxing effect nih.govresearchgate.net.
This compound, by selectively blocking the receptors that mediate the effects of angiotensin III, would modulate this vasorelaxation. By antagonizing the action of angiotensin III in the adrenal arteries, it would inhibit this relaxation pathway. This interaction underscores a complex local regulation system where the metabolic products of the renin-angiotensin system have direct and potent effects on adrenal blood flow, which are in turn linked to the function of the zona glomerulosa cells responsible for aldosterone (B195564) secretion.
Angiotensin peptides are known to have differential effects on the growth and proliferation of vascular smooth muscle cells (VSMCs). While angiotensin II is a well-known promoter of VSMC growth and proliferation, other angiotensin fragments can have opposing, inhibitory effects nih.govmdpi.com. For instance, angiotensin-(1-7) has been shown to inhibit [3H]thymidine incorporation in response to growth stimuli and reduce the total number of cells, suggesting an anti-proliferative role nih.gov. This inhibitory effect is mediated by a novel angiotensin receptor, as it is not blocked by AT1 or AT2 receptor antagonists nih.gov.
Conversely, analogues like [Sar1]angiotensin II can directly stimulate protein synthesis and cell growth in cardiac myocytes, an effect that is blocked by the antagonist [Sar1,Ile8]ANG II nih.gov. This compound functions within this context as a specific modulator. By selectively antagonizing the actions of angiotensin III, it can differentially influence the balance of growth-promoting and growth-inhibiting signals within the vascular wall, depending on the local concentration and activity of angiotensin III.
Table 2: Differential Effects of Angiotensin Peptides on Vascular Cell Growth
| Compound | Effect on Cell Growth/Proliferation | Receptor Mediation |
|---|---|---|
| Angiotensin II | Stimulatory nih.gov | AT1 Receptor nih.gov |
| Angiotensin-(1-7) | Inhibitory nih.gov | Novel Angiotensin Receptor (non-AT1/AT2) nih.gov |
| [Sar1]angiotensin II | Stimulatory (in cardiac myocytes) nih.gov | Angiotensin II Receptor nih.gov |
Central Nervous System (CNS) Effects
The brain possesses an independent and complete renin-angiotensin system (BRAS), which is involved in a variety of physiological functions, including the regulation of blood pressure and fluid balance. nih.govnih.govfrontiersin.org Angiotensin III is an active component of this system, and its analog, this compound, provides a valuable tool for investigating its specific functions.
Neuronal Responses in Specific Brain Regions, e.g., Subfornical Organ
The subfornical organ (SFO) is a key circumventricular organ in the brain that lacks a blood-brain barrier, allowing it to detect circulating peptides like angiotensin. wikipedia.orgbrainimmune.com Research has shown that the SFO is a central site of action for Angiotensin III. A majority of SFO neurons exhibit a dose-related excitatory response to Angiotensin III. nih.gov This neuronal excitation is receptor-specific and can be reversed by the selective Angiotensin III antagonist, Ile7-AIII. nih.gov As a selective antagonist of Angiotensin III, this compound is expected to block these excitatory neuronal responses in the SFO, although direct studies confirming this are limited. The antagonistic action of this compound on the pressor effects of Angiotensin III in the vasculature supports its role as a blocker of Angiotensin III receptors. nih.gov
Receptor-Specific Excitation and Desensitization Phenomena in Neuronal Tissues
Prolonged exposure to Angiotensin III can lead to the desensitization of its receptors on SFO neurons. nih.gov This phenomenon is particularly evident when the degradation of Angiotensin III is inhibited, leading to a reduced intensity and duration of the neuronal response. nih.gov This suggests that continuous receptor stimulation can result in a diminished cellular response. As an antagonist, this compound would likely prevent this desensitization by blocking the binding of the agonist, Angiotensin III, to its receptor, thereby preserving receptor sensitivity.
Involvement of the Brain Renin-Angiotensin System
The brain renin-angiotensin system is a complex cascade of peptides and enzymes that play a crucial role in central nervous system function. nih.govfrontiersin.org Angiotensin II can be converted to Angiotensin III, which then acts on angiotensin receptors. mdpi.com this compound is a selective antagonist for Angiotensin III receptors, suggesting its utility in differentiating the specific actions of Angiotensin III from those of Angiotensin II within the brain. nih.gov Its ability to selectively block the pressor effects of Angiotensin III without affecting those of Angiotensin II highlights its specificity and importance in studying the nuanced roles of different angiotensin peptides in the central control of blood pressure. nih.gov
Renal Physiology and Prostaglandin Release
The renin-angiotensin system is a critical regulator of renal function, including the modulation of prostaglandin release.
Role of Angiotensin Receptors in Renal Prostaglandin E Release
In the kidney, angiotensins stimulate the release of prostaglandin E (PGE). nih.gov Studies utilizing competitive angiotensin antagonists have indicated that a single type of angiotensin receptor is involved in mediating this PGE release. nih.govahajournals.org While this compound was not specifically used in these studies, its nature as a selective Angiotensin III antagonist suggests it would inhibit PGE release stimulated by Angiotensin III by competing for the same receptor sites.
Differential Potency and Degradation of Angiotensins in Renal Tissue
Research on the effects of different angiotensins on renal PGE release has established a clear order of potency, with Angiotensin II being more potent than Angiotensin III, which is in turn more potent than Angiotensin I. nih.govwustl.edu Furthermore, these angiotensins exhibit different rates of degradation within renal tissue, with Angiotensin III being the most rapidly metabolized. nih.govwustl.edu The rapid degradation of Angiotensin III may contribute to its lower potency in inducing renal PGE release compared to Angiotensin II. ahajournals.org The synthetic modifications in this compound, specifically the substitution of sarcosine (B1681465) for arginine at position 1 and isoleucine for tyrosine at position 7, may alter its stability and receptor binding affinity compared to native Angiotensin III, though specific data on its degradation and potency in renal tissue are not extensively available.
The following table summarizes the comparative potency and degradation of different angiotensins in renal tissue based on available research.
| Compound | ED50 for PGE Release (pmol) | Degradation in Kidney (%) |
| Angiotensin I | 500 | 72-76 |
| Angiotensin II | 36 | 72-76 |
| Angiotensin III | 100 | 89 |
Comparative Pharmacological Profiling of Sar1,ile7 Angiotensin Iii
Comparison with Endogenous Angiotensins (Ang I, Ang II, Ang III, Ang IV, Ang-(1-7))
The biological activity of the RAS is mediated by a cascade of peptides derived from the precursor angiotensinogen. While Angiotensin II (Ang II) is the primary effector peptide, its metabolites and other cleavage products, including Angiotensin I (Ang I), Angiotensin III (Ang III), Angiotensin IV (Ang IV), and Angiotensin-(1-7), also possess distinct biological activities and receptor affinities.
The endogenous angiotensins exhibit varying affinities and selectivities for the main angiotensin receptor subtypes, primarily the Angiotensin Type 1 (AT1) and Type 2 (AT2) receptors. Ang II and Ang III demonstrate high affinity for both AT1 and AT2 receptors. nih.govportlandpress.com In contrast, (Sar1,Ile7)-Angiotensin III is characterized not by its binding affinity but by its highly selective functional antagonism. It selectively antagonizes the pressor effect of Ang III in the vasculature, without significantly affecting the pressor response to Ang II. nih.gov This functional selectivity suggests a unique interaction with the receptor system activated by Ang III.
The shorter peptide fragments, Ang IV and Ang-(1-7), generally show modest affinity for AT2 receptors compared to Ang II, but they exhibit substantial selectivity for the AT2 receptor over the AT1 receptor. nih.govsemanticscholar.org Ang-(1-7) is also known to bind to the Mas receptor, mediating effects that often counteract those of Ang II. semanticscholar.org The relative binding affinities and selectivities of several endogenous angiotensin peptides for human AT1 and AT2 receptors are summarized below.
| Peptide Ligand | AT1 Receptor IC50 (M) | AT2 Receptor IC50 (M) | AT1/AT2 Selectivity Ratio | Primary Receptor(s) |
|---|---|---|---|---|
| Angiotensin II | 1.37 x 10-8 | 9.48 x 10-10 | 0.069 (15-fold AT2 selective) | AT1, AT2 |
| Angiotensin III | 2.11 x 10-8 | 6.48 x 10-10 | 0.031 (33-fold AT2 selective) | AT1, AT2 |
| Angiotensin IV | >1.00 x 10-5 | 4.86 x 10-8 | <0.005 (200-fold AT2 selective) | AT4, AT2 |
| Angiotensin-(1-7) | >1.00 x 10-5 | 2.46 x 10-7 | <0.025 (41-fold AT2 selective) | Mas, AT2 |
Data derived from studies on HEK-293 cells transfected with human AT1 or AT2 receptors. portlandpress.comresearchgate.net
The functional consequences of receptor activation by endogenous angiotensins are diverse. Ang II and Ang III are full agonists at both AT1 and AT2 receptor types, mediating effects such as vasoconstriction and aldosterone (B195564) secretion. biomedpharmajournal.org The key distinction of this compound is its ability to functionally discriminate between Ang II and Ang III. In conscious rats, this compound significantly shifts the dose-response curve for the pressor effects of Ang III to the right, indicating antagonism, but has no such effect on the pressor response to Ang II. nih.gov This demonstrates a profound difference in the functional response elicited by this analogue compared to the broad agonism of Ang II and Ang III.
This selective antagonism implies that the vascular receptors or signaling pathways activated by Ang III may be distinct from those activated by Ang II, even if both peptides can bind to AT1 receptors. nih.gov The actions of Ang-(1-7) often oppose those of Ang II, producing vasodilation and anti-proliferative effects, primarily through the Mas receptor. nih.gov
Comparison with Other Angiotensin Receptor Antagonists
This compound's unique profile becomes clearer when compared with other classes of angiotensin receptor antagonists, including both peptide and non-peptide compounds.
Other peptide antagonists of the RAS have been developed, but they exhibit different selectivity profiles.
[Ile7]Ang III : This analogue, when compared directly with this compound, acts as a non-selective antagonist. It displaces the dose-response curves for the pressor effects of both Ang II and Ang III, indicating that it antagonizes both peptides' vascular actions. nih.gov Furthermore, [Ile7]Ang III behaves as a partial agonist at Ang II receptors but not Ang III receptors. nih.gov
[Sar1,Ile8]Ang II (Sarile) : This compound is a potent Ang II receptor antagonist. nih.govsemanticscholar.org However, unlike the selective nature of this compound, Sarile is generally considered a broad-spectrum angiotensin receptor blocker. More recent studies have revealed that Sarile, along with Saralasin, also functions as an agonist at the AT2 receptor, an activity not associated with this compound. nih.gov This AT2 agonism represents a significant functional difference.
Saralasin ([Sar1,Ala8]Ang II) : Saralasin is a well-known competitive antagonist of Ang II receptors with partial agonist activity. medchemexpress.com It does not discriminate between AT1 and AT2 receptors. nih.gov Like Sarile, it has been shown to be an AT2 receptor agonist, inducing neurite outgrowth in cells expressing mainly AT2 receptors, an effect that can be blocked by the AT2-selective antagonist PD 123,319. nih.gov This contrasts sharply with the selective Ang III antagonism of this compound.
The development of non-peptide antagonists revolutionized RAS pharmacology due to their high specificity for receptor subtypes.
Losartan : As the first clinically used non-peptide AT1 receptor antagonist (ARB), Losartan exhibits high selectivity for the AT1 receptor over the AT2 receptor. mdpi.comnih.gov It effectively blocks the primary cardiovascular effects of Ang II and Ang III that are mediated by the AT1 receptor. biomedpharmajournal.orgnih.gov For instance, the depressor action of Ang III in conscious rabbits is blocked by Losartan, indicating it is an AT1-mediated effect. nih.gov The selectivity of Losartan is for a specific receptor subtype (AT1), whereas the selectivity of this compound is for a specific endogenous ligand's effect (Ang III's pressor response).
PD123,319 : This compound is a highly selective non-peptide antagonist for the AT2 receptor, with an affinity for AT2 that is over 1000-fold greater than for AT1. nih.govportlandpress.com It is an essential pharmacological tool used to isolate and study AT2 receptor-mediated functions. nih.gov In studies where Losartan blocked Ang III's effects, PD 123,319 had no effect, confirming that those particular responses were not mediated by AT2 receptors. nih.gov This highlights a different axis of selectivity compared to this compound.
| Antagonist | Class | Primary Target of Antagonism | Selectivity Profile | Other Notable Activity |
|---|---|---|---|---|
| This compound | Peptide | Angiotensin III | Selective for pressor effect of Ang III vs. Ang II | None reported |
| [Ile7]Ang III | Peptide | Angiotensin II & III | Non-selective | Partial agonist at Ang II receptors |
| Saralasin | Peptide | Angiotensin II | Non-selective for AT1/AT2 subtypes | Partial agonist; AT2 receptor agonist |
| [Sar1,Ile8]Ang II (Sarile) | Peptide | Angiotensin II | Non-selective for AT1/AT2 subtypes | AT2 receptor agonist |
| Losartan | Non-Peptide | AT1 Receptor | Highly selective for AT1 vs. AT2 receptor | None |
| PD123,319 | Non-Peptide | AT2 Receptor | Highly selective for AT2 vs. AT1 receptor | None |
The unique properties of this compound have made it an invaluable tool in RAS research. Its development and characterization provided the first strong pharmacological evidence supporting the hypothesis that a distinct sub-class of angiotensin receptors, or at least a unique receptor conformation, is specifically activated by Ang III in vascular smooth muscle. nih.gov Before the availability of highly selective non-peptide antagonists, distinguishing the nuanced roles of Ang II and Ang III was challenging. By demonstrating that the vascular effects of Ang III could be blocked independently of Ang II, this compound helped to unravel the complexity of ligand-receptor interactions within the RAS and underscored that Ang III is not merely a less potent version of Ang II but an active hormone with potentially unique signaling pathways.
In Vitro and Ex Vivo Experimental Models for Angiotensin Research
In vitro and ex vivo models are indispensable for dissecting the physiological and pharmacological properties of this compound in controlled environments, free from the systemic complexities of a living organism.
Isolated Organ Perfusion Systems
Isolated organ perfusion systems allow for the study of the direct effects of this compound on specific organs by maintaining them in a viable state outside the body. While direct studies employing this compound in isolated kidney, mesenteric vasculature, or adrenal artery perfusion systems are not extensively documented in the available literature, the methodologies are well-established for studying other angiotensin peptides.
For instance, in the isolated rat superior cervical ganglion , a model for sympathetic neurotransmission, angiotensin II and angiotensin III have been shown to cause depolarization. This effect can be modulated by peptidase inhibitors, indicating local metabolic processing of these peptides nih.gov. The use of specific antagonists in such preparations helps to characterize the receptor subtypes involved in the observed responses nih.gov. While not directly testing this compound, these studies provide a clear framework for how its potential neuromodulatory effects could be assessed in a similar experimental setup.
The table below summarizes the application of isolated organ perfusion in angiotensin research, which could be adapted for studying this compound.
| Organ System | Typical Parameters Measured | Relevance to Angiotensin Research |
| Kidney | Renal blood flow, glomerular filtration rate, tubular reabsorption | Assessing direct renal hemodynamic and excretory effects. |
| Mesenteric Vasculature | Perfusion pressure, vascular resistance | Investigating direct vasoconstrictor or vasodilator properties. |
| Adrenal Arteries | Vascular tone, contractile responses | Understanding local blood flow regulation within the adrenal gland. |
| Superior Cervical Ganglion | Ganglionic depolarization, neurotransmitter release | Evaluating neuromodulatory effects on the sympathetic nervous system. |
Cell Culture Systems for Studying Specific Cellular Responses
Cell culture systems offer a reductionist approach to study the effects of this compound on specific cell types, allowing for the detailed analysis of cellular signaling pathways.
In studies involving vascular smooth muscle cells (VSMCs) , this compound has been identified as a selective antagonist of the pressor effects of angiotensin III. This suggests a direct interaction with receptors on VSMCs, leading to the blockade of angiotensin III-induced contraction nih.gov. Research on angiotensin III has shown that it can induce the secretion of interleukin-6 (IL-6) in VSMCs from both Wistar and spontaneously hypertensive rats (SHRs), an effect mediated by AT1 receptors nova.edumdpi.com. The specificity of this compound would make it a valuable tool to further dissect the signaling pathways initiated by angiotensin III in this cell type.
With regard to zona glomerulosa cells , which are responsible for aldosterone secretion, studies have demonstrated that angiotensin III is a potent secretagogue. The metabolism of angiotensin II to angiotensin III within the adrenal gland is considered a crucial step for the relaxations of bovine adrenal cortical arteries mediated by zona glomerulosa cells nih.gov. The use of specific antagonists in this system has helped to probe the involvement of different angiotensin receptor subtypes nih.govnih.gov. While direct studies with this compound are not prominent, its antagonistic properties suggest it could be used to investigate the specific role of angiotensin III in aldosterone regulation at the cellular level.
There is a lack of specific published research detailing the use of this compound in studies involving dispersed adrenal capsular cells .
The following table outlines the use of different cell culture systems in angiotensin research.
| Cell Type | Key Cellular Response Studied | Potential Application for this compound |
| Vascular Smooth Muscle Cells | Contraction, proliferation, cytokine secretion | To selectively block angiotensin III-induced responses and elucidate its specific signaling cascade. |
| Zona Glomerulosa Cells | Aldosterone secretion, ion channel activity | To investigate the role of angiotensin III in aldosterone synthesis and release, independent of angiotensin II. |
| Dispersed Adrenal Capsular Cells | Steroidogenesis, cell signaling | To explore the effects on various adrenal cell types and their interactions. |
Brain Slice Preparations and Single-Neuron Recording Techniques
To understand the central nervous system effects of angiotensin peptides, researchers utilize brain slice preparations and single-neuron recording techniques. These methods allow for the electrophysiological investigation of neuronal activity in response to specific compounds.
While direct application of this compound in brain slice preparations is not well-documented, studies on related compounds provide a methodological precedent. For example, the action of angiotensin-(1-7) on the spontaneous activity of paraventricular neurons has been investigated using microiontophoresis in brain slices nih.gov.
Single-neuron recording has been employed to study the effects of angiotensin III on neurons in the subfornical organ, a key brain region for fluid balance. These studies have shown that angiotensin III can excite these neurons and that this effect can be reversed by the selective angiotensin III antagonist, [Ile7]-angiotensin III nih.gov. This highlights the utility of selective antagonists in pinpointing the specific neuronal actions of angiotensin III. Given that this compound is also a selective antagonist, it would be a valuable tool in similar single-neuron recording experiments to further characterize the central receptors for angiotensin III.
Biochemical and Molecular Approaches in Angiotensin Analogue Studies
Biochemical and molecular techniques are fundamental to characterizing the interaction of this compound with its molecular targets and understanding its metabolic fate.
Radioligand Binding Assays for Receptor Characterization and Localization
Radioligand binding assays are a powerful tool for determining the affinity of a ligand for its receptor and for mapping the distribution of these receptors in various tissues. These assays typically involve incubating a tissue preparation with a radiolabeled ligand and measuring the amount of specific binding.
While specific radioligand binding studies using radiolabeled this compound are not readily found in the literature, assays have been developed for similar angiotensin analogues. For instance, [125I][Sar1,Ile8]Angiotensin II has been used as a radioligand to characterize angiotensin II receptors in rat liver membranes springernature.com. These assays can be used in a competitive format to determine the affinity of unlabeled ligands, such as this compound, for the receptor. By competing with the radioligand for binding, the inhibitory constant (Ki) of the unlabeled compound can be determined, providing a measure of its receptor affinity.
The principles of radioligand binding assays are summarized in the table below.
| Assay Type | Information Obtained | Relevance for this compound |
| Saturation Binding | Receptor density (Bmax) and ligand affinity (Kd) | To determine the binding characteristics of a radiolabeled form of this compound to its receptor. |
| Competition Binding | Affinity (Ki) of an unlabeled ligand | To determine the affinity of this compound for various angiotensin receptor subtypes by its ability to displace a known radioligand. |
| Autoradiography | Localization of receptors in tissue sections | To visualize the anatomical distribution of binding sites for this compound in tissues like the brain, kidney, and adrenal gland. |
Enzyme Activity Assays for Peptidase Characterization
Understanding the metabolic stability of this compound is crucial for interpreting its biological effects. Enzyme activity assays are used to characterize the peptidases that may degrade this analogue.
The structure of this compound, with sarcosine (B1681465) at position 1, is designed to confer resistance to aminopeptidases, which are known to cleave the N-terminal amino acid of angiotensin peptides. Aminopeptidase (B13392206) A (APA), for example, converts angiotensin II to angiotensin III nih.govmdpi.com. Enzyme activity assays for peptidases like APA often involve incubating the enzyme with a substrate and measuring the rate of product formation.
To study the interaction of this compound with such enzymes, it could be used as a potential substrate or inhibitor in these assays. For example, its rate of hydrolysis by various peptidases could be measured using techniques like high-performance liquid chromatography (HPLC) to separate and quantify the parent compound and any metabolic products. Alternatively, its ability to inhibit the degradation of a known substrate could be assessed to determine if it acts as an enzyme inhibitor. While specific studies characterizing the peptidase-mediated metabolism of this compound are not widely available, the established methodologies for other angiotensin peptides would be directly applicable.
Unraveling this compound: Advanced Analytical and Computational Approaches
The heptapeptide this compound, a synthetic analog of Angiotensin III, is a subject of significant interest in biochemical and pharmacological research. Its structural modifications—the substitution of the N-terminal arginine with sarcosine and the valine at position 7 with isoleucine—confer unique properties that are explored using sophisticated research methodologies. This article delves into the advanced techniques employed to analyze its metabolism, conformational dynamics, and receptor interactions, providing a focused examination of the scientific frameworks used to understand its molecular behavior.
Q & A
Q. How should researchers address potential conflicts between in vitro and in vivo findings for (Sar¹,Ile⁷)-angiotensin III?
- Methodological Answer : Perform interspecies comparisons (e.g., human vs. rodent receptor isoforms) and use ex vivo models (e.g., isolated vessels) to bridge the gap. Disclose limitations in the discussion section, citing Organizing Academic Research Papers (2008): "Avoid data not critical to the research question" .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
